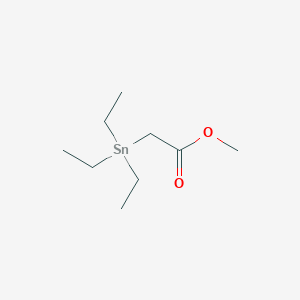
Methyl (triethylstannyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (triethylstannyl)acetate is an organotin compound that features a tin atom bonded to three ethyl groups and one methyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
Methyl (triethylstannyl)acetate can be synthesized through the reaction of triethylstannyl chloride with methyl acetate in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of organotin precursors and controlled reaction conditions to ensure high yield and purity. The process may involve distillation or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
Methyl (triethylstannyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
科学的研究の応用
Methyl (triethylstannyl)acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound can be used in the study of organotin toxicity and its effects on biological systems.
Medicine: Research into the potential use of organotin compounds in pharmaceuticals is ongoing, although their toxicity remains a concern.
Industry: this compound is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of methyl (triethylstannyl)acetate involves the interaction of the tin center with various molecular targets. The triethylstannyl group can participate in nucleophilic substitution reactions, while the methyl acetate group can undergo hydrolysis. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and stability.
類似化合物との比較
Similar Compounds
- Methyl (trimethylstannyl)acetate
- Methyl (tributylstannyl)acetate
- Ethyl (triethylstannyl)acetate
Uniqueness
Methyl (triethylstannyl)acetate is unique due to the specific arrangement of its ethyl and acetate groups around the tin center. This configuration imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of ease of synthesis and versatility in chemical reactions.
特性
CAS番号 |
5905-91-9 |
|---|---|
分子式 |
C9H20O2Sn |
分子量 |
278.96 g/mol |
IUPAC名 |
methyl 2-triethylstannylacetate |
InChI |
InChI=1S/C3H5O2.3C2H5.Sn/c1-3(4)5-2;3*1-2;/h1H2,2H3;3*1H2,2H3; |
InChIキー |
KABDQPSUDZIHKI-UHFFFAOYSA-N |
正規SMILES |
CC[Sn](CC)(CC)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


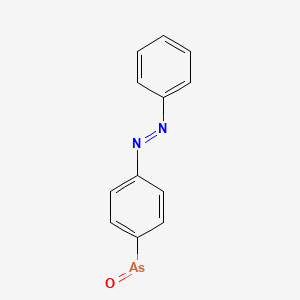

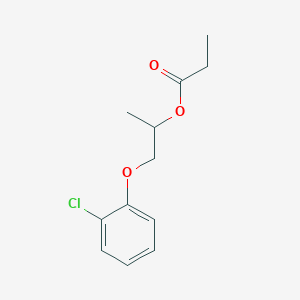
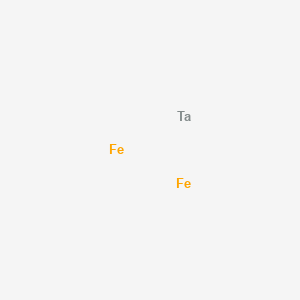

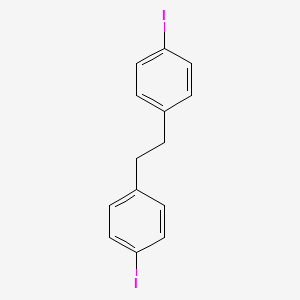

![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)
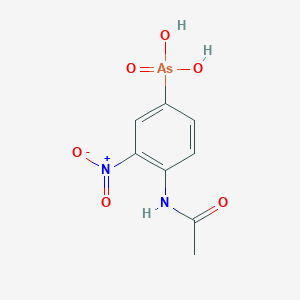


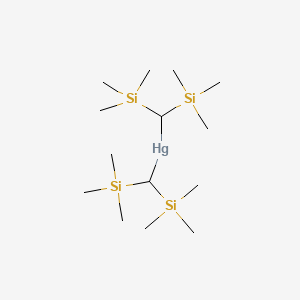

![1,3,4-Thiadiazol-2-amine, N-[(4-methoxyphenyl)methylene]-5-phenyl-](/img/structure/B14722830.png)
